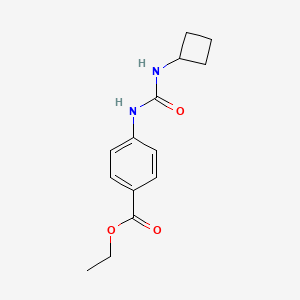

Ethyl 4-(3-cyclobutylureido)benzoate

Descripción

Ethyl 4-(3-cyclobutylureido)benzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxylic acid position and a 3-cyclobutylureido substituent at the para position of the aromatic ring.

Propiedades

Fórmula molecular |

C14H18N2O3 |

|---|---|

Peso molecular |

262.30 g/mol |

Nombre IUPAC |

ethyl 4-(cyclobutylcarbamoylamino)benzoate |

InChI |

InChI=1S/C14H18N2O3/c1-2-19-13(17)10-6-8-12(9-7-10)16-14(18)15-11-4-3-5-11/h6-9,11H,2-5H2,1H3,(H2,15,16,18) |

Clave InChI |

YWIHDDVNEWBXKI-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2CCC2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to three categories of benzoate derivatives:

Ethyl 4-(Dimethylamino)benzoate (): Substituent: Dimethylamino (–N(CH₃)₂), an electron-donating group. Reactivity: Exhibits higher reactivity in resin cements compared to methacrylate-based analogs, achieving superior degrees of conversion (DC) in polymerization. This suggests stronger electron-donating effects enhance radical initiation efficiency . Physical Properties: Resins containing this compound demonstrate improved mechanical strength and lower water sorption compared to methacrylate analogs.

- Substituent : Unmodified benzoate core.

- Toxicity : Ethyl benzoate is widely used in cosmetics due to low acute toxicity (LD₅₀ > 2000 mg/kg in rats). The absence of polar substituents reduces hydrogen-bonding capacity, resulting in higher volatility and lower solubility in polar solvents .

Ethyl 4-(1-Acetamido-4-ethoxy-4-oxobutyl)benzoate (Compound 29) ():

- Substituent : Acetamido-ethoxy-oxobutyl chain.

- Synthesis : Purified via silica gel chromatography, indicating moderate polarity.

- Molecular Weight : 344 (M+Na)+, larger than the target compound’s estimated molecular weight (~278.3 g/mol). The extended alkyl chain in Compound 29 may reduce bioavailability compared to the rigid cyclobutylureido group .

Key Differences in Physicochemical Properties

*Estimated based on molecular formula (C₁₃H₁₇N₂O₃).

Substituent-Driven Trends

- Steric Effects: The cyclobutyl ring introduces rigidity, contrasting with the flexible dimethylamino group in Ethyl 4-(dimethylamino)benzoate. This rigidity may hinder crystallization or enhance selectivity in molecular interactions.

- Synthetic Complexity : Compounds with branched substituents (e.g., Compound 29) require multi-step synthesis and chromatography, whereas simpler analogs like ethyl benzoate are commercially mass-produced .

Research Implications and Gaps

While Ethyl 4-(3-cyclobutylureido)benzoate’s exact properties remain uncharacterized in the provided evidence, comparisons with structural analogs highlight critical trends:

- Pharmacological Potential: Ureido groups are common in kinase inhibitors (e.g., sorafenib), suggesting possible therapeutic applications.

- Material Science: Its polarity and H-bonding capacity could improve compatibility in polymer blends or adhesives, akin to Ethyl 4-(dimethylamino)benzoate’s role in resin cements .

- Toxicology : The cyclobutylureido group’s metabolic fate warrants investigation, as alkyl benzoates like ethyl benzoate are rapidly hydrolyzed to benign metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.